molecular formula C12H10ClNO B1346239 2-chloro-N-(naphthalen-2-yl)acetamide CAS No. 5453-65-6

2-chloro-N-(naphthalen-2-yl)acetamide

Cat. No.: B1346239
CAS No.: 5453-65-6
M. Wt: 219.66 g/mol
InChI Key: WGOVKTOWGFKZED-UHFFFAOYSA-N
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Description

2-chloro-N-(naphthalen-2-yl)acetamide is an organic compound with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol . It is a chlorinated derivative of acetamide, where the acetamide group is substituted with a naphthalene ring at the nitrogen atom and a chlorine atom at the alpha carbon. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-(naphthalen-2-yl)acetamide can be synthesized through the reaction of chloroacetyl chloride with naphthalen-2-amine . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(naphthalen-2-yl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed to form naphthalen-2-ylacetamide and hydrochloric acid.

    Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in an organic solvent.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted acetamides with various functional groups.

    Hydrolysis: Naphthalen-2-ylacetamide and hydrochloric acid.

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced derivatives of the naphthalene ring.

Scientific Research Applications

2-chloro-N-(naphthalen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The chlorine atom and the naphthalene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(naphthalen-1-yl)acetamide
  • 2-chloro-N-(naphthalen-2-yl)propionamide
  • 2-chloro-N-(naphthalen-2-yl)butyramide

Uniqueness

2-chloro-N-(naphthalen-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties The presence of the chlorine atom at the alpha carbon and the naphthalene ring at the nitrogen atom makes it a versatile intermediate for various chemical transformations

Properties

IUPAC Name

2-chloro-N-naphthalen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOVKTOWGFKZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280822
Record name 2-Chloro-N-(naphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-65-6
Record name NSC18827
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(naphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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